molecular formula C25H24O5 B12805425 Inophyllum A CAS No. 41135-07-3

Inophyllum A

Cat. No.: B12805425
CAS No.: 41135-07-3
M. Wt: 404.5 g/mol
InChI Key: BXENDTPSKAICGV-QTCYRWPVSA-N
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Description

Inophyllum A is a bioactive compound isolated from the seeds of the Calophyllum inophyllum tree, commonly known as the Alexandrian laurel or tamanu tree. This compound belongs to the class of coumarins, which are known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly its anti-HIV activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The extraction of Inophyllum A from Calophyllum inophyllum involves several steps. Initially, the seeds are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction processes. Conventional methods like maceration, Soxhlet extraction, and percolation are commonly used. advanced techniques such as supercritical fluid extraction and ultrasound-assisted extraction are gaining popularity due to their efficiency and ability to preserve the bioactive properties of the compound .

Chemical Reactions Analysis

Types of Reactions

Inophyllum A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties, making them valuable for further research .

Scientific Research Applications

Inophyllum A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Inophyllum A involves its interaction with molecular targets such as enzymes and receptors. In the case of its anti-HIV activity, this compound inhibits the reverse transcriptase enzyme, preventing the replication of the virus. Additionally, its antioxidant and anti-inflammatory effects are mediated through the modulation of various signaling pathways and the scavenging of free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Inophyllum A

This compound stands out due to its unique combination of anti-HIV, anti-inflammatory, and antioxidant properties. Its ability to inhibit the reverse transcriptase enzyme makes it a valuable compound for HIV research and potential therapeutic applications .

Properties

CAS No.

41135-07-3

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

(16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14+,21-/m0/s1

InChI Key

BXENDTPSKAICGV-QTCYRWPVSA-N

Isomeric SMILES

C[C@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Canonical SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Origin of Product

United States

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